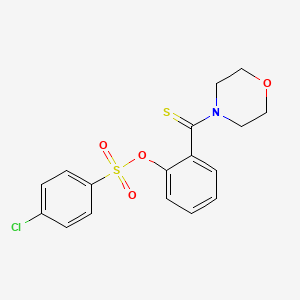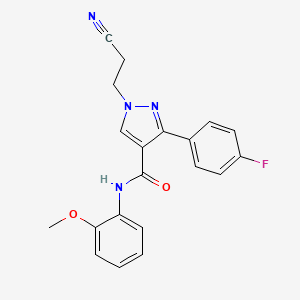![molecular formula C21H28N4O2 B5180872 N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide, also known as IPP, is a novel compound that has gained significant attention in the field of biomedical research. It is a small molecule that has been synthesized using various methods and has shown promising results in various scientific applications.
作用機序
The mechanism of action of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. Additionally, N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has shown low toxicity in various in vitro and in vivo studies. However, one of the limitations of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide is its poor solubility in water, which can limit its bioavailability. This can be overcome by formulating N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide into a suitable delivery system such as nanoparticles or liposomes.
将来の方向性
There are several future directions for research on N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide. One direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide and its potential as a therapeutic agent for cancer.
合成法
The synthesis of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been achieved using various methods. One of the most common methods involves the condensation of 1-(1-isobutyryl-4-piperidinyl) hydrazine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to cyclization with 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification using column chromatography.
科学的研究の応用
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has shown promising results in various scientific applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[2-[1-(2-methylpropanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)21(27)24-14-11-18(12-15-24)25-19(10-13-22-25)23-20(26)9-8-17-6-4-3-5-7-17/h3-7,10,13,16,18H,8-9,11-12,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFXACFSHGXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)
![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)

![N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)

![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)